molecular formula C19H20Cl2N2O3 B15076806 Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853331-92-7

Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15076806
CAS No.: 853331-92-7
M. Wt: 395.3 g/mol
InChI Key: QPZQGEUNQQYGMK-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyridine ring and the ester moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dichloropyridine with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares similarities with other quinoline derivatives and pyridine-containing compounds.

    Quinoline derivatives: These compounds often exhibit similar chemical reactivity and biological activities.

    Pyridine-containing compounds: The presence of the pyridine ring imparts unique properties, such as enhanced stability and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

CAS No.

853331-92-7

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C19H20Cl2N2O3/c1-9-14(18(25)26-4)15(10-5-6-13(20)23-17(10)21)16-11(22-9)7-19(2,3)8-12(16)24/h5-6,15,22H,7-8H2,1-4H3

InChI Key

QPZQGEUNQQYGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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